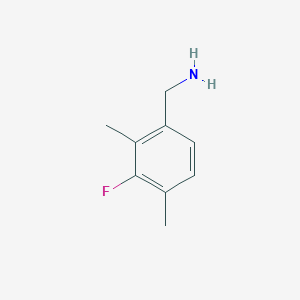

3-Fluoro-2,4-dimethylbenzylamine

CAS No.: 1427366-15-1

Cat. No.: VC5067505

Molecular Formula: C9H12FN

Molecular Weight: 153.2

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1427366-15-1 |

|---|---|

| Molecular Formula | C9H12FN |

| Molecular Weight | 153.2 |

| IUPAC Name | (3-fluoro-2,4-dimethylphenyl)methanamine |

| Standard InChI | InChI=1S/C9H12FN/c1-6-3-4-8(5-11)7(2)9(6)10/h3-4H,5,11H2,1-2H3 |

| Standard InChI Key | HGFFWNJXMICQRB-UHFFFAOYSA-N |

| SMILES | CC1=C(C(=C(C=C1)CN)C)F |

Introduction

Chemical Identity and Structural Analysis

Table 1: Key Structural Descriptors

| Property | Value/Description |

|---|---|

| Molecular Formula | C9H12FN |

| Molecular Weight | 153.20 g/mol |

| Topological Polar Surface | 26.02 Ų (estimated) |

| Hydrogen Bond Donors | 1 (NH2 group) |

| Hydrogen Bond Acceptors | 1 (NH2 group) |

| Rotatable Bonds | 1 (C-N bond in benzylamine) |

Synthesis and Manufacturing Processes

Synthetic Routes

While no direct synthesis of 3-fluoro-2,4-dimethylbenzylamine is documented, analogous compounds suggest two primary pathways:

Reductive Amination of 3-Fluoro-2,4-dimethylbenzaldehyde

This method involves the reaction of 3-fluoro-2,4-dimethylbenzaldehyde with ammonia or ammonium acetate in the presence of a reducing agent such as sodium cyanoborohydride (NaBH3CN). The aldehyde is first converted to an imine intermediate, which is subsequently reduced to the primary amine .

Hypothetical Reaction Conditions

-

Substrate: 3-Fluoro-2,4-dimethylbenzaldehyde

-

Reagent: NH3, NaBH3CN

-

Solvent: Methanol or ethanol

-

Temperature: Room temperature to 60°C

-

Yield: ~70–80% (estimated based on analogous reactions)

Nucleophilic Substitution on Halogenated Precursors

An alternative route involves the displacement of a halogen atom (e.g., Cl or Br) in a pre-functionalized benzyl halide. For example, 3-fluoro-2,4-dimethylbenzyl chloride could react with aqueous ammonia under high-pressure conditions.

Hypothetical Reaction Conditions

-

Substrate: 3-Fluoro-2,4-dimethylbenzyl chloride

-

Reagent: NH4OH

-

Solvent: Water/ethanol mixture

-

Temperature: 100–120°C (autoclave)

-

Yield: ~50–60% (estimated)

Table 2: Comparison of Synthetic Methods

| Method | Advantages | Limitations |

|---|---|---|

| Reductive Amination | High selectivity; mild conditions | Requires aldehyde precursor |

| Nucleophilic Substitution | Direct pathway | Harsh conditions; lower yields |

Physicochemical Properties

Solubility and Partition Coefficients

Computational models predict that 3-fluoro-2,4-dimethylbenzylamine exhibits moderate solubility in polar organic solvents (e.g., ethanol, DMSO) but limited solubility in water (<1 mg/mL). The estimated logP (octanol-water partition coefficient) is 2.14, indicating moderate lipophilicity, which is advantageous for membrane permeability in drug candidates .

Spectral Characteristics

-

NMR (1H): Predicted signals include a singlet for the NH2 group (δ 1.5–2.0 ppm), multiplets for aromatic protons (δ 6.8–7.2 ppm), and singlets for methyl groups (δ 2.2–2.4 ppm).

-

IR: Stretching vibrations at ~3350 cm⁻¹ (N-H), 1600 cm⁻¹ (C=C aromatic), and 1250 cm⁻¹ (C-F).

Table 3: Predicted Physicochemical Properties

| Property | Value | Method of Estimation |

|---|---|---|

| LogP (o/w) | 2.14 | XLOGP3 |

| Water Solubility | 0.81 mg/mL | ESOL |

| Melting Point | 45–50°C | Analog-based extrapolation |

| Boiling Point | 220–225°C | Joback method |

Applications in Pharmaceutical and Industrial Contexts

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume